molecular formula C14H15BN2O3 B8197371 (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid

(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid

Cat. No.: B8197371
M. Wt: 270.09 g/mol
InChI Key: GQPKXFCXPPHXQJ-UHFFFAOYSA-N
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Description

(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methyl group and an N-methylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of the Methyl Group: A methyl group is introduced at the 5-position of the pyridine ring using methylation reactions.

    Attachment of the N-Methylbenzamido Group: The N-methylbenzamido group is attached to the 6-position of the pyridine ring through an amide bond formation reaction.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced at the 3-position of the pyridine ring using boronation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled conditions.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions to form corresponding boronic derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide, sodium periodate.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Palladium catalysts, base (e.g., potassium carbonate).

Major Products Formed

    Oxidation Products: Boronic esters, borates.

    Reduction Products: Boronic derivatives.

    Substitution Products: Biaryl compounds (via Suzuki-Miyaura coupling).

Scientific Research Applications

(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive compounds.

    Medicine: Investigated for its potential use in cancer therapy and as a diagnostic agent.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in enzyme inhibition by binding to active sites and interfering with enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-2-ylcarbamoyl)phenyl)boronic acid
  • 3-Amino-4-methyl-N-(4-methyl-2-pyridyl)benzamide
  • N-(5-Aminopyridin-2-yl)-4-(trifluoromethyl)benzamide

Uniqueness

(5-Methyl-6-(N-methylbenzamido)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both the N-methylbenzamido group and the boronic acid group allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

[6-[benzoyl(methyl)amino]-5-methylpyridin-3-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BN2O3/c1-10-8-12(15(19)20)9-16-13(10)17(2)14(18)11-6-4-3-5-7-11/h3-9,19-20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPKXFCXPPHXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)N(C)C(=O)C2=CC=CC=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701184664
Record name Boronic acid, [6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446299-81-6
Record name Boronic acid, [6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446299-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, [6-(benzoylmethylamino)-5-methyl-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701184664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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